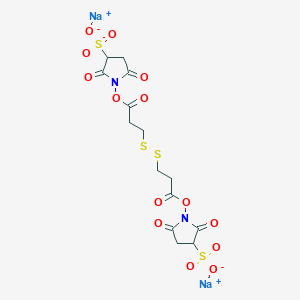
DTSSP Crosslinker (disodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DTSSP Crosslinker (disodium), also known as 3,3’-dithiobis(sulfosuccinimidyl propionate), is a water-soluble, thiol-cleavable, and primary amine-reactive crosslinker. It is widely used in biochemical research for crosslinking proteins and other molecules. The compound contains two sulfo-N-hydroxysuccinimide (sulfo-NHS) ester groups that react with primary amines to form stable amide bonds, making it an essential tool for studying protein-protein interactions and creating bioconjugates .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of DTSSP Crosslinker (disodium) involves the reaction of 3,3’-dithiobis(propionic acid) with N-hydroxysulfosuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction typically occurs in an organic solvent like dimethylformamide or dimethyl sulfoxide under mild conditions. The product is then purified by recrystallization or chromatography .
Industrial Production Methods: In industrial settings, the production of DTSSP Crosslinker (disodium) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is then formulated into a stable, water-soluble form for commercial distribution .
化学反应分析
Types of Reactions: DTSSP Crosslinker (disodium) primarily undergoes nucleophilic substitution reactions with primary amines. The sulfo-NHS ester groups react with amines to form stable amide bonds, releasing N-hydroxysulfosuccinimide as a byproduct .
Common Reagents and Conditions:
Reagents: Primary amines, reducing agents such as dithiothreitol or 2-mercaptoethanol.
Conditions: The reactions typically occur at pH 7-9 in aqueous buffers like phosphate-buffered saline or HEPES.
Major Products: The major products of these reactions are crosslinked proteins or other biomolecules, where the amide bonds formed between the primary amines and the sulfo-NHS ester groups stabilize the crosslinked structure .
科学研究应用
DTSSP Crosslinker (disodium) has a wide range of applications in scientific research:
Chemistry: Used for creating bioconjugates and studying molecular interactions.
Biology: Facilitates the study of protein-protein interactions, protein structure, and cell surface labeling.
Medicine: Employed in drug delivery systems and the development of therapeutic proteins.
Industry: Utilized in the production of biosensors and diagnostic assays .
作用机制
The mechanism of action of DTSSP Crosslinker (disodium) involves the formation of covalent amide bonds between the sulfo-NHS ester groups and primary amines on target molecules. This crosslinking stabilizes protein complexes and other biomolecular structures. The central disulfide bond in DTSSP can be cleaved by reducing agents, allowing for reversible crosslinking and the study of dynamic molecular interactions .
相似化合物的比较
DTSSP Crosslinker (disodium) is unique due to its water solubility and thiol-cleavable properties. Similar compounds include:
Disuccinimidyl suberate (DSS): A non-cleavable, water-insoluble crosslinker with similar amine-reactive properties.
Sulfo-NHS-LC-Biotin: A water-soluble, non-cleavable crosslinker used for biotinylation of proteins.
Sulfo-SMCC: A hetero-bifunctional crosslinker with amine and thiol-reactive groups, used for creating more complex bioconjugates.
DTSSP Crosslinker (disodium) stands out for its ability to be cleaved under reducing conditions, making it particularly useful for reversible crosslinking studies .
属性
IUPAC Name |
disodium;1-[3-[[3-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-3-oxopropyl]disulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O14S4.2Na/c17-9-5-7(33(23,24)25)13(21)15(9)29-11(19)1-3-31-32-4-2-12(20)30-16-10(18)6-8(14(16)22)34(26,27)28;;/h7-8H,1-6H2,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWWBWZHHSXBNC-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCSSCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2Na2O14S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
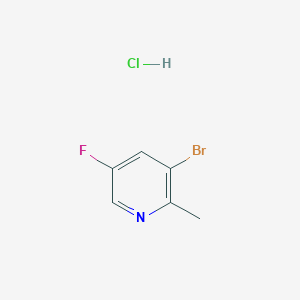
![(2E)-1-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-2-[(E)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B8027423.png)

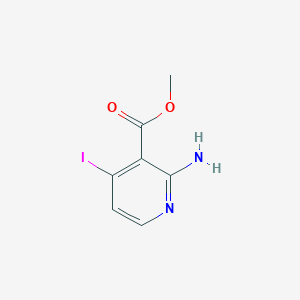
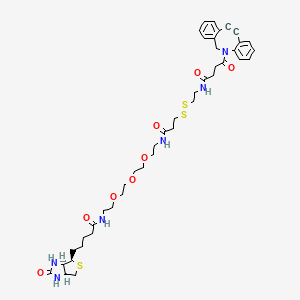
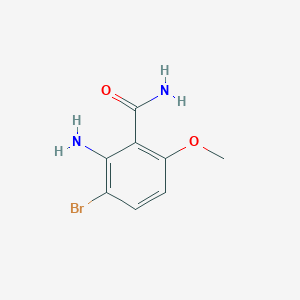
![5-Chloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B8027459.png)
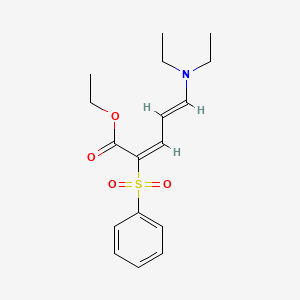
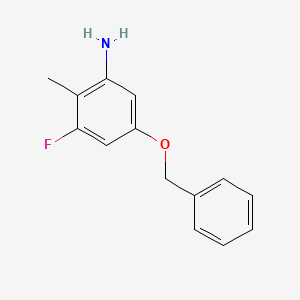
![2-(6-Chloro-pyridin-3-yl)-2,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester](/img/structure/B8027486.png)
![[(2R)-3-[hydroxy-[2-[3-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B8027492.png)
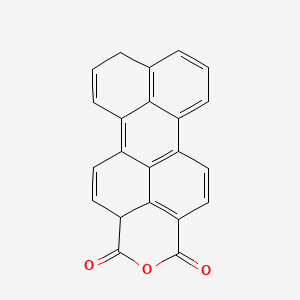
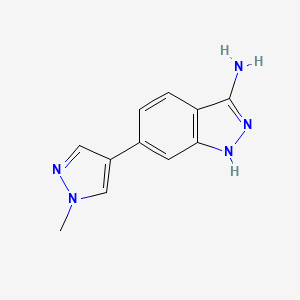
![2-[2-(Methylthio)pyrimidin-4-yl]-1-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]ethanone](/img/structure/B8027514.png)
